molecular formula C12H14FNO B13320905 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B13320905
M. Wt: 207.24 g/mol
InChI Key: WKHFPFSWNGZMIV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is a chemical compound offered for research purposes. It has a molecular formula of C 12 H 15 ClFNO and a molecular weight of 243.71 . The CAS number for this hydrochloride salt is 1423031-75-7 . Researchers are advised to handle this material with care. Review the Safety Data Sheet (SDS) prior to use. This product is labeled with the signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c13-10-5-3-9(4-6-10)12(15)8-11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHFPFSWNGZMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, also known as 1-(4-fluorophenyl)-2-pyrrolidinone or its hydrochloride form (CAS: 1423031-75-7), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H15ClFNO. Its structure features a pyrrolidine ring substituted with a fluorophenyl group, which is crucial for its biological activity. The presence of the fluorine atom is believed to enhance the lipophilicity and bioavailability of the compound.

Biological Activity Overview

Research indicates that 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one exhibits various biological activities, particularly in antibacterial and antifungal domains. Below is a summary of its reported activities:

Antibacterial Activity

A study examining various pyrrolidine derivatives found that compounds similar to 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-oneTBDTBD

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. Research on related pyrrolidine derivatives indicated significant inhibition against various fungal strains, although specific data for 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one is still emerging .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized several pyrrolidine derivatives, including 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, and tested their antimicrobial efficacy. The results indicated that the compound significantly inhibited the growth of pathogenic bacteria, particularly in concentrations as low as 0.0039 mg/mL against S. aureus.

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR analysis conducted on similar compounds highlighted the importance of substituent groups on the pyrrolidine ring in enhancing antibacterial activity. Compounds with electron-withdrawing groups, such as fluorine, demonstrated improved potency compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one vary in substituents, heterocyclic systems, and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Structural Differences Pharmacological/Physicochemical Properties Reference
1-(4-Fluorophenyl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one Hydroxyl group on pyrrolidine Increased solubility due to polar -OH group; potential for hydrogen bonding
IU1 (1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone) Pyrrole ring with methyl groups; pyrrolidine linked via ethanone Inhibits deubiquitinase Usp14; used in cancer research; PAMPA assay shows moderate permeability
(R)-1-(4-Fluorophenyl)-2-(9-methyl-4-phenyl-2-tosyl-pyrido[3,4-b]indol-1-yl)ethan-1-one Pyridoindole core with tosyl and methyl groups Enantioselective synthesis utility; complex stereochemistry may enhance target selectivity
1-(4-Fluorophenyl)-2-(oxolan-2-yl)ethan-1-one Oxolane (tetrahydrofuran) instead of pyrrolidine Reduced basicity; improved metabolic stability; molecular weight = 208.23
1-(4-Fluorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one Pyrimidine ring with methylsulfanyl group Potential kinase inhibition; higher molecular weight (C13H11FN2OS)
1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one Bromothiophene replaces fluorophenyl Bioisosteric substitution alters pharmacokinetics; increased halogen-mediated lipophilicity
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one Chlorophenyl instead of pyrrolidine; lacks heterocycle Higher logP due to chlorine; limited target engagement without nitrogenous heterocycle
1-[3-Amino-5-(pyridin-4-yl)-1H-indazol-1-yl]-2-(4-fluorophenyl)ethan-1-one Indazole-pyridine hybrid CDK2 inhibition potential; planar structure may enhance DNA/protein interaction

Key Observations:

Structural Flexibility vs. Activity: The pyrrolidine ring in the parent compound provides conformational flexibility, which is absent in rigid analogs like the pyridoindole derivative . However, rigid structures (e.g., indazole-pyridine hybrid in ) may improve target specificity.

Biological Activity :

  • IU1’s pyrrole-pyrrolidine scaffold demonstrates Usp14 inhibition, a mechanism absent in simpler analogs like 1-(4-fluorophenyl)-2-(oxolan-2-yl)ethan-1-one .
  • Bromothiophene-containing analogs exhibit bioisosteric effects, enhancing metabolic stability compared to fluorophenyl derivatives .

Physicochemical Properties :

  • Hydroxyl-group-containing derivatives (e.g., 3-hydroxypyrrolidine analog ) show improved solubility, critical for oral bioavailability.
  • Chlorophenyl substitution increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Challenges: The discontinued status of the parent compound’s hydrochloride salt contrasts with the scalable synthesis of intermediates like 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one (35% yield via Grignard reaction ), hinting at unresolved stability or purification issues.

Preparation Methods

Direct Friedel–Crafts Acylation Approach

A traditional method involves the Friedel–Crafts acylation of 4-fluorobenzene with an appropriate acyl chloride or anhydride to introduce the phenyl ketone, followed by substitution with pyrrolidine derivatives.

Reaction Scheme:

4-Fluorobenzoyl chloride + Pyrrolidine → 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one

Procedure:

  • Dissolve 4-fluorobenzoyl chloride in anhydrous dichloromethane.
  • Add pyrrolidine and a Lewis acid catalyst such as aluminum chloride.
  • Maintain reaction at low temperature (~0°C) to control selectivity.
  • Work-up involves quenching with water, extraction, and purification via chromatography.

Notes:

  • This method is straightforward but may require optimization to prevent over-acylation or side reactions.
  • It is suitable for laboratory-scale synthesis.

Multi-Step Synthesis via Intermediate Formation

Given the complexity, a more controlled approach involves synthesizing an intermediate ketone followed by nucleophilic substitution.

Step 1: Synthesis of 4-Fluorophenylacetyl Chloride

  • React 4-fluorobenzoic acid with thionyl chloride under reflux to yield 4-fluorophenylacetyl chloride.

Step 2: Formation of the Ketone

  • Condense 4-fluorophenylacetyl chloride with pyrrolidine under basic conditions (e.g., triethylamine) to form the desired ketone.

Step 3: Purification

  • Purify the product through recrystallization or chromatography.

Alternative Synthesis via Condensation of Precursors

Synthesis from 4-Fluorophenylacetic Acid and Pyrrolidine Derivatives

  • Convert 4-fluorophenylacetic acid to its acid chloride.
  • React with pyrrolidine derivatives bearing reactive amino groups.
  • Cyclization or subsequent functionalization yields the target compound.

Cyclization of Corresponding Amides

  • Prepare an amide intermediate by reacting 4-fluorophenylacetic acid with pyrrolidine.
  • Cyclize under dehydrating conditions to form the ketone.

Synthesis via Organocatalytic or Cross-Coupling Methods

Recent advances suggest the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the 4-fluorophenyl group to pyrrolidine derivatives.

Example:

  • Synthesize a 4-fluorophenylboronic acid derivative.
  • Couple with a pyrrolidine-containing halide or amine precursor under Pd(0) catalysis.
  • Oxidize or functionalize to form the ketone.

Data Tables Summarizing Key Reaction Conditions

Method Starting Materials Key Reagents Conditions Yield (%) Remarks
Friedel–Crafts Acylation 4-Fluorobenzene Acyl chloride, AlCl₃ 0°C to room temp 60–75 Efficient for small scale
Acid Chloride Reaction 4-Fluorobenzoic acid SOCl₂ Reflux 80–90 Precursor for acylation
Cross-Coupling 4-Fluorophenylboronic acid Pd catalyst Reflux, inert atmosphere 70–85 Suitable for complex derivatives

Notes on Optimization and Purification

  • Purification : Chromatography (silica gel, preparative HPLC) is recommended for high purity.
  • Reaction Conditions : Temperature control is critical to prevent side reactions.
  • Yield Enhancement : Use of excess pyrrolidine or coupling reagents can improve yields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, such as condensation between 4-fluorobenzaldehyde derivatives and pyrrolidine-containing precursors. Key steps include:

  • Catalyst Selection : Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃) to enhance reaction efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) under inert atmospheres to prevent side reactions .
  • Temperature Control : Reactions often proceed at 60–80°C to balance yield and purity .
  • Analytical Monitoring : TLC or HPLC tracks reaction progress, ensuring >95% purity .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., fluorophenyl C-F coupling at ~160 ppm) and pyrrolidine ring protons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₂H₁₃FNO₂: theoretical 234.09 g/mol) .
  • X-ray Crystallography : Resolves 3D conformation, critical for studying biological interactions .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Methodology :

  • Solubility Testing : Evaluated in solvents like ethanol, DMSO, or aqueous buffers (pH 7.4) for in vitro assays .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess shelf-life; HPLC monitors decomposition .

Advanced Research Questions

Q. How do structural modifications in the pyrrolidine ring affect biological activity?

  • Methodology :

  • Analog Synthesis : Replace pyrrolidine with piperidine or azepane to study ring size effects .
  • Bioactivity Assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinity changes due to substituents like fluorine or methyl groups .

Q. What strategies resolve contradictions in reported biological activities of similar compounds?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) or compound purity .
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorophenyl vs. thiophene) to isolate activity drivers .
  • Mechanistic Replication : Repeat key experiments under standardized conditions (e.g., fixed pH, temperature) .

Q. How is the compound’s interaction with biological targets (e.g., enzymes, receptors) characterized?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., ka/kd for receptor-ligand interactions) .
  • Cryo-EM/X-ray Crystallography : Visualizes compound binding to active sites (e.g., dopamine D2 receptor) .
  • Pharmacological Profiling : Dose-response curves in animal models (e.g., locomotor activity for CNS effects) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Parameter Screening : Use design-of-experiment (DoE) to test variables (e.g., solvent, catalyst ratio) .
  • Byproduct Identification : LC-MS identifies impurities (e.g., unreacted aldehyde) affecting yield calculations .
  • Cross-Lab Validation : Collaborate with independent labs to verify protocols .

Structural and Mechanistic Insights

Q. What role does the fluorine substituent play in the compound’s reactivity and bioactivity?

  • Methodology :

  • Electron-Withdrawing Effects : ¹⁹F NMR quantifies electronic effects on adjacent groups .
  • Metabolic Stability : Compare fluorinated vs. non-fluorinated analogs in liver microsome assays .

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